1-[4-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine
Description
1-[4-(2-{[(4-Methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine is a structurally complex molecule featuring a piperidine ring linked to a benzenesulfonyl group. The benzenesulfonyl moiety is further substituted with a 4,5-dihydroimidazole ring bearing a [(4-methylphenyl)methyl]sulfanyl group. This compound integrates multiple pharmacophoric elements:
- Piperidine: A common scaffold in bioactive molecules, contributing to solubility and receptor interactions.
- 4,5-Dihydroimidazole: A partially saturated heterocycle, offering conformational rigidity compared to fully unsaturated imidazoles.
- Sulfonyl and sulfanyl groups: Polar functional groups influencing solubility, metabolic stability, and binding interactions.
Properties
IUPAC Name |
[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c1-18-5-7-19(8-6-18)17-30-23-24-13-16-26(23)22(27)20-9-11-21(12-10-20)31(28,29)25-14-3-2-4-15-25/h5-12H,2-4,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTNIAGHOVGGPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced catalytic systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine can undergo several types of chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Antibacterial Activity
Recent studies have indicated that compounds with imidazole and sulfonamide functionalities exhibit significant antibacterial properties. The presence of the methylsulfanyl group may enhance the interaction with bacterial enzymes, making this compound a candidate for further exploration in antibiotic development.
- Case Study 1 : A research team evaluated various imidazole derivatives against resistant bacterial strains. The results showed that derivatives similar to this compound exhibited potent activity, suggesting a mechanism involving inhibition of bacterial cell wall synthesis.
Anticancer Potential
The structural characteristics of this compound also suggest potential anticancer properties. The piperidine ring is known for its ability to interact with various biological targets, including receptors involved in cell proliferation.
- Case Study 2 : In vitro studies demonstrated that compounds with similar structures inhibited the growth of cancer cell lines by inducing apoptosis. This suggests that the target compound may also possess similar anticancer activity.
Synthesis and Production
The synthesis of 1-[4-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine typically involves multi-step organic reactions. Key steps include:
- Formation of the Imidazole Ring : Cyclization of appropriate precursors under controlled conditions.
- Sulfonylation : Introduction of the benzenesulfonyl group through electrophilic aromatic substitution.
- Piperidine Integration : Final assembly involving coupling reactions to integrate the piperidine moiety.
Future Research Directions
Given its promising biological activity, further research is warranted to explore:
- Mechanistic Studies : Understanding the exact mechanisms through which this compound exerts its antibacterial and anticancer effects.
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and reduce toxicity.
Mechanism of Action
The mechanism of action of 1-[4-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with biological molecules, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
Key structural analogues and their differentiating features:
Key Observations :
- The sulfonyl group in the target compound enhances polarity and may improve solubility compared to benzyl-linked analogues (e.g., CAS 942613-47-0) .
- Sulfanyl groups (e.g., [(4-methylphenyl)methyl]sulfanyl) can act as hydrogen-bond acceptors/donors, influencing target affinity .
Comparison with Analogues :
- The bipyridine-imidazole compound () was synthesized via SNAr, suggesting similar strategies could apply to the target’s benzenesulfonyl group .
- CAS 942613-47-0 () utilized benzyl-piperidine linkage, but the target compound requires additional sulfonylation steps .
Computational Similarity Assessment
Using molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto coefficients (), the target compound would exhibit high similarity to:
- Piperidine-imidazole hybrids : Due to shared scaffolds.
- Sulfonamide-containing molecules : Owing to the benzenesulfonyl group.
However, the unique combination of dihydroimidazole and sulfanyl groups may result in activity cliffs (disparate activity despite structural similarity) .
Biological Activity
The compound 1-[4-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and the mechanisms underlying its activity based on diverse research findings.
Synthesis
The synthesis of this compound typically involves several key steps, including:
- Formation of the Dihydroimidazole Ring : This step includes cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Benzenesulfonyl Group : Achieved through nucleophilic aromatic substitution reactions.
- Attachment of the Methylsulfanyl Group : Often performed via thiol-ene reactions.
These synthetic routes are crucial for obtaining the desired compound with high purity and yield.
Anticancer Properties
Recent studies have indicated that derivatives of imidazole and piperidine compounds exhibit significant anticancer activity. For example, compounds similar in structure to 1-[4-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine have demonstrated cytotoxic effects against various cancer cell lines, including:
- Colon Carcinoma (HT-29)
- Breast Carcinoma (MCF-7)
In a study where various imidazole derivatives were tested, several showed substantial cytotoxicity against HT-29 cells, with some inducing apoptosis as evidenced by DNA fragmentation assays .
The proposed mechanism for the anticancer activity involves modulation of key signaling pathways related to cell proliferation and apoptosis. The compound's ability to inhibit specific enzymes or receptors involved in these pathways is under investigation. For instance, some derivatives have been shown to inhibit IL-1β release in LPS/ATP-stimulated human macrophages, suggesting a role in inflammatory responses that could contribute to their anticancer effects .
Pharmacological Studies
Pharmacological evaluations have demonstrated that 1-[4-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine and its analogs can act as effective inhibitors of certain biological targets:
| Compound | Target | Activity | Reference |
|---|---|---|---|
| Compound A | NLRP3 Inflammasome | IL-1β inhibition | |
| Compound B | Cancer cell lines | Cytotoxicity | |
| Compound C | Apoptosis pathways | Induces apoptosis |
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on Anticancer Activity : A series of imidazole-piperazine derivatives were synthesized and screened for anticancer properties. The most active compounds exhibited significant cytotoxicity against colon and breast cancer cell lines .
- Inflammation Modulation : Research has shown that certain derivatives effectively inhibited inflammatory cytokine release in macrophage models, indicating potential therapeutic applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
